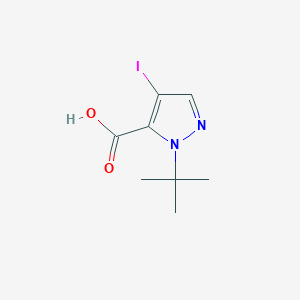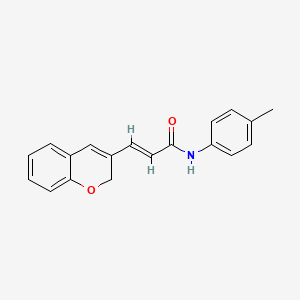
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the pyrazole family of compounds and has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to modulate various biological pathways such as the NF-κB pathway and the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to have analgesic effects by reducing the production of pain-inducing molecules such as PGE2. Additionally, the compound has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide in lab experiments is its ability to modulate various biological pathways. This allows researchers to study the effects of the compound on different biological processes. However, one limitation of using the compound is its potential toxicity. It is important to use appropriate safety measures when handling the compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its effects on other biological pathways and processes. Additionally, research can be done to optimize the synthesis method of the compound to improve its yield and purity. Finally, further studies can be conducted to determine the safety and toxicity of the compound in vivo.
Synthesemethoden
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate can then be reacted with 1H-pyrazole-1-carboxylic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-12-18(23-22-14)24-10-6-16(7-11-24)21-19(26)15-4-2-5-17(13-15)25-9-3-8-20-25/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUILOWLNCGECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2618912.png)
![2,2,2-trifluoro-N-[1-(prop-2-enoyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2618913.png)
![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2618914.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2618918.png)
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B2618919.png)

![9H-pyrido[2,3-b]indol-7-ol](/img/structure/B2618922.png)
![2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid](/img/structure/B2618923.png)
![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)

![N-(2-ethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2618926.png)


